2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one

Übersicht

Beschreibung

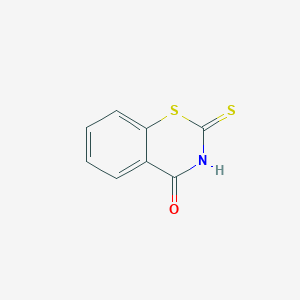

2-Thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one is a heterocyclic compound that belongs to the benzothiazine family. It is characterized by the presence of a thioxo group (C=S) and a dihydrobenzothiazine ring structure. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry .

Wirkmechanismus

Target of Action

Similar compounds, such as 4h-3,1-benzothiazin-4-ones, are known to interact with various biological targets due to their heteroatoms that can be engaged as acceptors in hydrogen bonds and the fused aromatic ring that can form π–π interactions .

Mode of Action

It is suggested that the compound may interact with its targets through hydrogen bonds and π–π interactions, similar to other 4h-3,1-benzothiazin-4-ones .

Biochemische Analyse

Biochemical Properties

2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one plays a crucial role in biochemical reactions, particularly as an enzyme inhibitor. It has been shown to interact with human leukocyte elastase and other therapeutically relevant serine proteases . The compound’s heteroatoms can engage as acceptors in hydrogen bonds, and its fused aromatic ring can form π–π interactions with biological targets . These interactions contribute to its inhibitory effects on enzymes, making it a potent compound in medicinal chemistry.

Cellular Effects

This compound exhibits significant effects on various types of cells and cellular processes. It has demonstrated cytotoxic activity against human liver (HepG2) and breast (MCF-7) cancer cell lines, with half maximal inhibitory concentration (IC50) values of 9.8 and 7.1 μM, respectively . The compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Its ability to inhibit enzymes involved in these processes underscores its potential as a therapeutic agent.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules through binding interactions and enzyme inhibition. The compound’s sulfur atom can form covalent bonds with the active sites of enzymes, leading to their inhibition . Additionally, the compound’s aromatic ring structure allows it to engage in π–π interactions with biological targets, further enhancing its inhibitory effects. These interactions result in changes in gene expression and cellular function, contributing to its therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound undergoes a Dimroth rearrangement to form isomeric 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones under certain conditions . This rearrangement can affect the compound’s activity and stability, highlighting the importance of understanding its temporal effects in laboratory settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, while higher doses can lead to toxic or adverse effects. Studies have shown that the compound’s cytotoxic activity is dose-dependent, with higher doses resulting in increased cytotoxicity . Understanding the dosage effects is crucial for determining the compound’s therapeutic window and potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound’s metabolism can lead to the formation of different metabolites, which can affect its biological activity and therapeutic potential . Understanding the metabolic pathways of this compound is essential for predicting its behavior in biological systems and optimizing its use in therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to form hydrogen bonds and π–π interactions with biological targets affects its localization and accumulation within cells . These interactions play a crucial role in determining the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is influenced by its targeting signals and post-translational modifications. The compound’s ability to interact with specific compartments or organelles within cells can affect its activity and function . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one typically involves the reaction of anthranilic acid derivatives with carbon disulfide (CS₂) and other reagents. One common method includes the use of isatoic anhydride and carbon disulfide under specific conditions . The reaction mechanism involves the formation of thiourea intermediates, which undergo cyclization to form the benzothiazine ring.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioxo group to a thiol group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted benzothiazine derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

2-Thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one has several scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor and receptor antagonist.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials and chemical processes.

Vergleich Mit ähnlichen Verbindungen

- 2-Thioxo-2,3-dihydroquinazolin-4(1H)-one

- 4H-3,1-Benzothiazin-4-ones

- 4H-3,1-Benzoxazin-4-ones

Comparison: 2-Thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one is unique due to the presence of the thioxo group and its specific ring structure. Compared to 4H-3,1-benzothiazin-4-ones, it has a sulfur atom instead of an oxygen atom, which can influence its chemical reactivity and biological activity. The presence of the thioxo group also differentiates it from 4H-3,1-benzoxazin-4-ones, which contain an oxygen atom in the ring .

Biologische Aktivität

2-Thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one (CBT) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications based on various research findings.

Chemical Structure and Synthesis

This compound is characterized by a fused benzene ring system containing sulfur and nitrogen atoms. Its molecular formula is , and it features a thioxo group (C=S) attached to the benzothiazine ring structure. The synthesis of CBT typically involves the reaction of anthranilic acid with thiourea or carbon disulfide under specific conditions, leading to the formation of this compound through cyclization processes.

Antimicrobial Properties

CBT exhibits significant antimicrobial activity against various pathogens. Research indicates that derivatives of benzothiazine compounds can inhibit the growth of bacteria and fungi, demonstrating potential as antimicrobial agents. For instance, certain analogs have shown effective inhibition against strains such as Escherichia coli and Staphylococcus aureus with Minimum Inhibitory Concentrations (MICs) in the low micromolar range .

Anticancer Activity

CBT has been investigated for its cytotoxic effects on cancer cell lines. Notably, it has demonstrated inhibitory activity against human liver (HepG2) and breast (MCF-7) cancer cells, with IC50 values of 9.8 µM and 7.1 µM, respectively. This suggests that CBT may interfere with cellular processes critical for cancer cell survival and proliferation.

Enzyme Inhibition

The compound acts as an enzyme inhibitor, particularly targeting serine proteases like human leukocyte elastase. The presence of the sulfur atom in its structure allows CBT to form covalent bonds with active sites of enzymes, leading to their inhibition. Such interactions highlight its potential therapeutic applications in diseases where these enzymes play a pivotal role.

Case Studies and Research Findings

Several studies have documented the biological activities of CBT and its derivatives:

- Antimicrobial Study : A study assessing various thiazine derivatives found that CBT analogs exhibited potent antifungal activity against Aspergillus niger and Candida albicans, with IC50 values indicating effective growth inhibition at concentrations as low as 10 µg/mL .

- Anticancer Research : In vitro studies have shown that CBT can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. This was evidenced by increased levels of reactive oxygen species (ROS) in treated cells compared to controls .

- Enzyme Interaction Studies : Molecular docking studies revealed that CBT binds effectively to the active sites of target enzymes, supporting its role as a potential lead compound for drug development aimed at conditions like cancer and inflammatory diseases .

Comparative Analysis with Related Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Thioxo group; benzothiazine ring | Antimicrobial, anticancer, enzyme inhibition |

| 4H-3,1-Benzothiazin-4-one | Sulfur atom in ring | Antimicrobial; lower cytotoxicity against cancer cells |

| 2-Thioxo-2,3-dihydroquinazolin-4(1H)-one | Different heterocyclic structure | Anticancer; effective against resistant strains |

Eigenschaften

IUPAC Name |

2-sulfanylidene-1,3-benzothiazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NOS2/c10-7-5-3-1-2-4-6(5)12-8(11)9-7/h1-4H,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLKPPPPATKQSBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC(=S)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70354926 | |

| Record name | 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56022-26-5 | |

| Record name | 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.